![molecular formula C21H19N3O4S B2497133 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864925-50-8](/img/structure/B2497133.png)

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

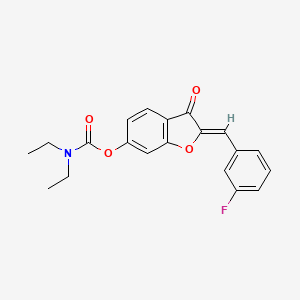

The compound "(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide" is part of a class of molecules known for their potential in various biological and chemical applications. Research has been conducted on derivatives of this compound, exploring their synthesis, molecular structure, chemical reactions, and properties, which are crucial for understanding its potential applications in fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, utilizing catalysts and specific solvents to achieve the desired products. For instance, the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives has been achieved through microwave-assisted synthesis, highlighting the importance of efficient synthetic routes in accessing these complex molecules (Nikalje, Hirani, & Nawle, 2015).

Molecular Structure Analysis

The structural analysis of such compounds is pivotal for understanding their biological activity. Crystal structure studies offer insight into the molecular geometry, bonding patterns, and potential interaction sites, essential for designing compounds with targeted properties. The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing a basis for understanding the structural aspects that contribute to their activity and properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential therapeutic benefits. Research efforts have been directed towards exploring its anti-inflammatory, anticonvulsant, anticancer, and antimicrobial activities, among others.

Anti-inflammatory Applications : The compound has been involved in the synthesis of derivatives showing promising anti-inflammatory activity both in vitro and in vivo models, comparing favorably with diclofenac, a standard anti-inflammatory drug. The presence of aliphatic groups and electron-donating polar groups on the thiazolidinone ring were associated with enhanced activity (Nikalje, 2014); (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Activity : It has also been used to design and synthesize derivatives with potential anticonvulsant agents, tested through various models to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011).

Anticancer Properties : Studies have explored its use in synthesizing compounds with significant anticancer activities, particularly against colorectal cancer, showing potent inhibitory action and suggesting a future potential in cancer treatment (Ilyas et al., 2021).

Antimicrobial and Antitubercular Activities : Derivatives of this compound have been synthesized and showed good antibacterial, antifungal, and antitubercular activities, indicating its potential as a basis for developing new antimicrobial agents (Shaikh et al., 2015).

Structural and Synthesis Research

The compound's synthesis involves innovative approaches, including microwave-assisted synthesis and the exploration of different substituents to enhance biological activity. The structural elucidation and characterization of synthesized derivatives have been a key focus, providing insights into the relationship between structure and activity.

- Synthesis Techniques : Microwave-assisted synthesis has been employed for efficient and rapid synthesis, highlighting the importance of synthetic methodology in the development of pharmacologically active derivatives (Nikalje et al., 2014); (Nikalje, Hirani, & Nawle, 2015).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-3-23-18-15(28-4-2)10-7-11-16(18)29-21(23)22-17(25)12-24-19(26)13-8-5-6-9-14(13)20(24)27/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIEQOFMGEFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)